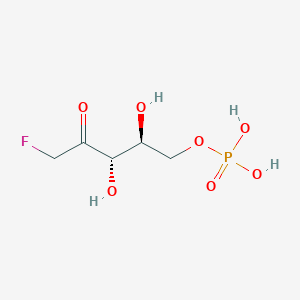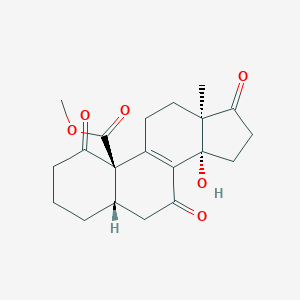![molecular formula C25H24ClN3O2 B237539 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide, commonly known as Trazodone, is a synthetic antidepressant drug that belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). It was first synthesized in the 1960s and was approved by the FDA in 1981 for the treatment of major depressive disorder. Since then, it has been widely used as a treatment for depression, anxiety disorders, and insomnia.
Mécanisme D'action
Trazodone works by blocking the reuptake of serotonin and inhibiting the activity of serotonin receptors. It also blocks the activity of alpha-adrenergic receptors and histamine receptors. These actions increase the levels of serotonin and other neurotransmitters in the brain, which can help to alleviate symptoms of depression, anxiety, and insomnia.
Biochemical and Physiological Effects:
Trazodone has been shown to have a number of biochemical and physiological effects. It can increase the levels of serotonin and other neurotransmitters in the brain, which can help to regulate mood and improve sleep. It can also decrease the activity of the sympathetic nervous system, which can reduce anxiety and improve cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
Trazodone has several advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. It is also widely available and affordable. However, there are also some limitations to its use in lab experiments. It can have variable effects depending on the dose and duration of treatment, and it may not be effective in all animal models of depression and anxiety.
Orientations Futures
There are several future directions for research on Trazodone. One area of interest is the development of new N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide that have improved efficacy and fewer side effects. Another area of interest is the investigation of the potential use of Trazodone in the treatment of other conditions, such as neuropathic pain and post-traumatic stress disorder. Finally, there is a need for further research on the long-term effects of Trazodone use, particularly in older adults who may be more susceptible to adverse effects.
Méthodes De Synthèse
The synthesis of Trazodone involves several steps, including the condensation of 4-chlorobenzoic acid with piperazine, followed by the reaction of the resulting intermediate with 4-nitrophenylhydrazine to form 4-(4-chlorobenzoyl)piperazin-1-yl)-4-nitrophenylamine. This intermediate is then reduced to the corresponding amine with sodium dithionite, which is further reacted with 2-phenylacetyl chloride to produce Trazodone.
Applications De Recherche Scientifique
Trazodone has been extensively studied for its efficacy in treating depression, anxiety disorders, and insomnia. It has also been investigated for its potential use in the treatment of other conditions, such as schizophrenia, bipolar disorder, and neuropathic pain. Research has shown that Trazodone acts on multiple neurotransmitter systems, including serotonin, dopamine, and norepinephrine, which may contribute to its therapeutic effects.
Propriétés
Nom du produit |
N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide |
|---|---|
Formule moléculaire |
C25H24ClN3O2 |
Poids moléculaire |
433.9 g/mol |
Nom IUPAC |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C25H24ClN3O2/c26-21-8-6-20(7-9-21)25(31)29-16-14-28(15-17-29)23-12-10-22(11-13-23)27-24(30)18-19-4-2-1-3-5-19/h1-13H,14-18H2,(H,27,30) |
Clé InChI |
FDDCDCOWUGCTRY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)

![5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B237481.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B237489.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)

![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)


![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)